

# An In-depth Technical Guide to the Dar-2 Fluorescent Probe

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## Compound of Interest

Compound Name: Dar-2

Cat. No.: B1357170

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This guide provides a comprehensive overview of the **Dar-2** fluorescent probe, tailored for researchers, scientists, and professionals in drug development. It details the probe's core principle of action, presents key quantitative data, outlines experimental methodologies, and visualizes critical pathways and workflows.

## Core Principle of Action

The **Dar-2** (5,6-Diamino-N,N,N',N'-tetraethylrhodamine) probe is a sensitive and photostable fluorescent sensor designed for the detection of nitric oxide (NO). It belongs to the diaminorhodamine (DAR) class of probes, which were developed to overcome some limitations of earlier fluorescein-based NO probes like DAF-2, such as limited photostability and fluorescence sensitivity to pH levels below 6.

The fundamental mechanism of **Dar-2** is based on the conversion of a weakly fluorescent molecule into a highly fluorescent product upon reaction with nitric oxide. The core of the probe is a rhodamine chromophore functionalized with a vicinal diamino group. In its initial state, the diamino form of **Dar-2** exhibits very low fluorescence. However, in the presence of nitric oxide (NO) and molecular oxygen (O<sub>2</sub>), the diamino moiety undergoes an oxidative reaction. This reaction results in the formation of a stable, corresponding triazole derivative (**Dar-2T**), which is a highly fluorescent compound.[1] This transformation leads to a significant increase in fluorescence intensity, allowing for the sensitive quantification of NO.

The reaction is specific to NO, as other reactive oxygen species (ROS) such as superoxide (O<sub>2</sub><sup>•-</sup>), hydrogen peroxide (H<sub>2</sub>O<sub>2</sub>), or peroxynitrite (ONOO<sup>-</sup>) do not react with the probe to form

the fluorescent triazole product. This specificity makes **Dar-2** a valuable tool for measuring NO in various biological settings.

## Quantitative Data Summary

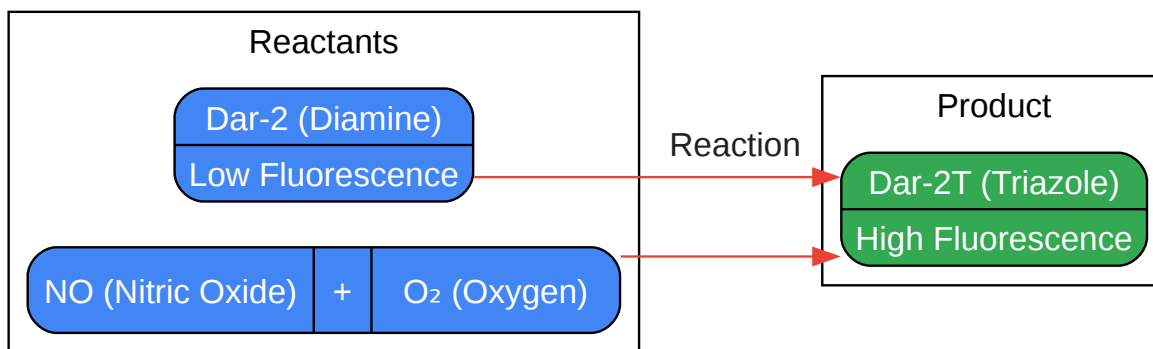
The key properties of the **Dar-2** fluorescent probe are summarized in the table below. This data is essential for instrument setup and experimental design.

Property	Value	Source
IUPAC Name	5,6-Diamino-N,N,N',N'-tetraethylrhodamine	<a href="#">[2]</a>
CAS Number	261351-45-5	<a href="#">[2]</a>
Molecular Formula	C <sub>28</sub> H <sub>32</sub> N <sub>4</sub> O <sub>3</sub>	<a href="#">[2]</a>
Molecular Weight	472.58 g/mol	<a href="#">[2]</a>
Purity	>97%	<a href="#">[2]</a>
Excitation Wavelength (λ <sub>ex</sub> )	~562 nm	<a href="#">[2]</a>
Emission Wavelength (λ <sub>em</sub> )	~579 nm	<a href="#">[2]</a>
Physical Form	Powder	<a href="#">[2]</a>

Note: Excitation and emission values are for the NO-reacted triazole form (**Dar-2T**) in 0.1 M phosphate buffer at pH 7.4.

## Signaling Pathway and Mechanism

The detection of nitric oxide by **Dar-2** is a straightforward chemical reaction that converts the probe from a low-fluorescence state to a high-fluorescence state.



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**Caption:** Reaction mechanism of the **Dar-2** probe with nitric oxide.

## Experimental Protocols

While specific concentrations and incubation times should be optimized for each cell type and experimental condition, the following provides a general methodology for the intracellular detection of NO using a cell-permeable version of a DAR probe (e.g., an acetoxymethyl ester derivative, DAR-4M AM, which follows a similar principle to DAF-2 DA).[3][4]

### 1. Reagent Preparation:

- Prepare a stock solution of the **Dar-2** probe (e.g., 1-5 mM) in high-quality, anhydrous dimethyl sulfoxide (DMSO).
- Store the stock solution at -20°C, protected from light and moisture.[2]
- On the day of the experiment, dilute the stock solution to the final working concentration (typically 1-10 µM) in a serum-free medium or an appropriate physiological buffer (e.g., HBSS).

### 2. Cell Loading:

- Culture cells on a suitable imaging platform (e.g., glass-bottom dishes, microplates, or coverslips) until they reach the desired confluency.
- Remove the culture medium and wash the cells gently with a warm physiological buffer.

- Add the prepared working solution of the **Dar-2** probe to the cells.
- Incubate the cells for a specified period (e.g., 30-60 minutes) at 37°C in the dark. During this time, cell-permeable variants of the probe will enter the cell, and intracellular esterases will cleave the protecting groups, trapping the probe inside.<sup>[4]</sup>

### 3. Washing and Stimulation:

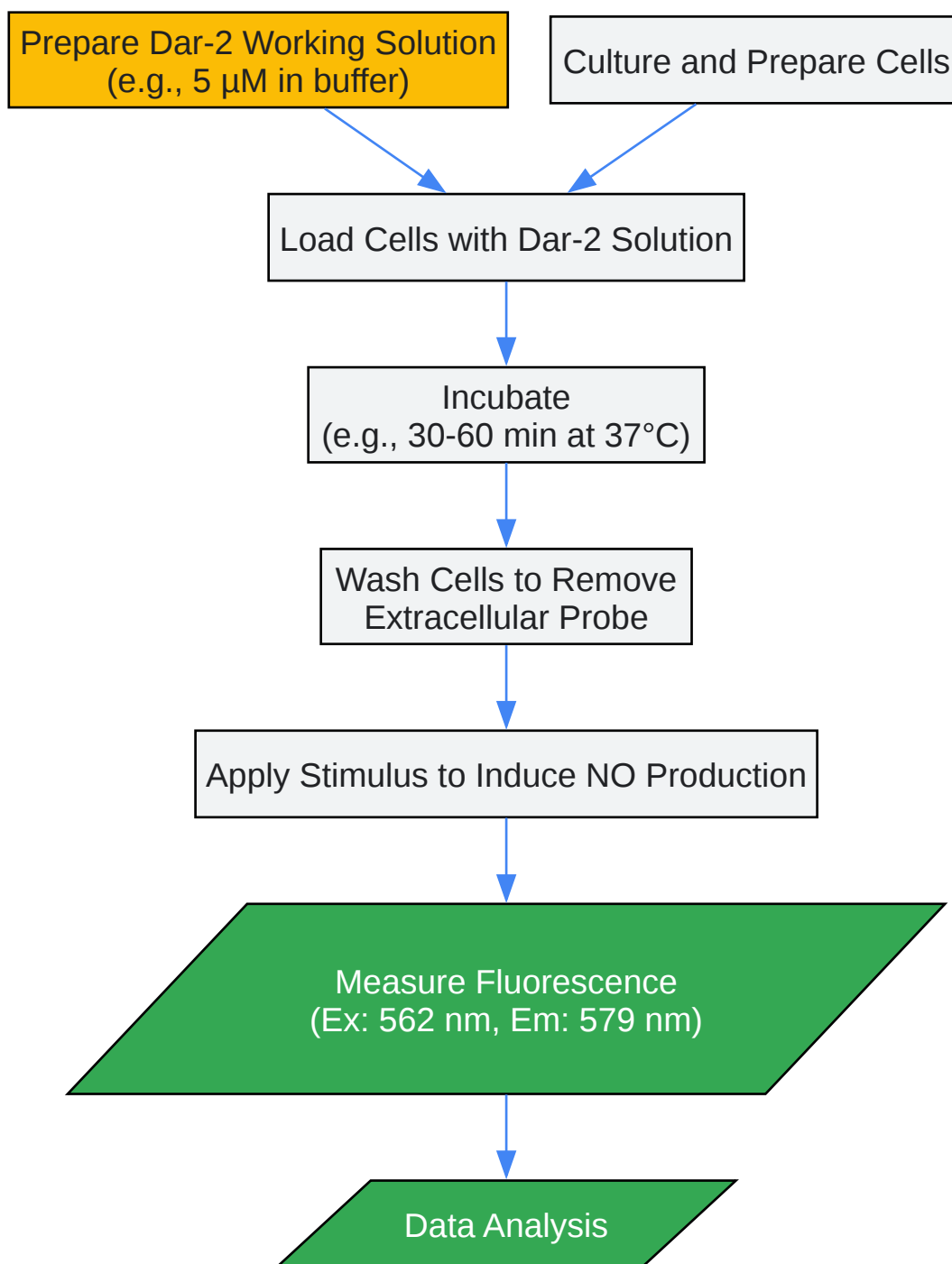
- After incubation, remove the loading solution and wash the cells 2-3 times with the warm buffer to remove any extracellular probe.
- Add fresh buffer or medium to the cells.
- To induce NO production, treat the cells with the desired stimulus (e.g., an NO donor like SNAP or SNP, or a physiological agonist like acetylcholine). Include appropriate negative controls (unstimulated cells) and positive controls.

### 4. Fluorescence Measurement:

- Immediately begin imaging or measurement using a fluorescence microscope, plate reader, or flow cytometer.
- Excite the sample at ~562 nm and collect the emission at ~579 nm.<sup>[2]</sup>
- Acquire images or data at various time points to monitor the change in fluorescence intensity, which corresponds to the rate of NO production.

## General Experimental Workflow

The logical flow for a typical cell-based experiment using the **Dar-2** probe is outlined below.



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**Caption:** A generalized workflow for intracellular nitric oxide detection.

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